1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H14O2. This compound is characterized by the presence of two cyclopropane rings, which are known for their unique strain and reactivity. The compound’s structure includes a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with cyclopropanecarboxylic acid in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The cyclopropane rings can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclopropane rings contribute to the compound’s stability and reactivity, allowing it to participate in a range of biochemical processes.
Comparison with Similar Compounds
Cyclopropanecarboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the additional cyclopropylethyl group.
1-Aminocyclopropane-1-carboxylic acid: Contains an amino group instead of the cyclopropylethyl group, leading to different reactivity and applications.
Uniqueness: 1-(2-Cyclopropylethyl)cyclopropane-1-carboxylic acid is unique due to the presence of two cyclopropane rings, which impart significant strain and reactivity to the molecule. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(2-cyclopropylethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c10-8(11)9(5-6-9)4-3-7-1-2-7/h7H,1-6H2,(H,10,11) |
InChI Key |
CBRMZLGIRWBKPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC2(CC2)C(=O)O |
Origin of Product |
United States |
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